molecular formula C8H12N2O2 B1454953 methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate CAS No. 89270-11-1

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1454953
CAS RN: 89270-11-1
M. Wt: 168.19 g/mol
InChI Key: IIRLVHUEBJKLTL-UHFFFAOYSA-N
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Description

“Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” is a chemical compound. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Molecular Structure Analysis

The molecular structure of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” can be found in various databases .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . There are several reactions involving pyrazoles, including the reaction of diarylhydrazones and vicinal diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” can be found in various databases .

Scientific Research Applications

Structural and Spectral Investigations

  • Research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives. One study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its synthesis, characterization by NMR, FT-IR, thermo gravimetric analysis, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also performed to compare experimental FT-IR and NMR chemical shifts and to study electronic transitions within the molecule (Viveka et al., 2016).

Metal Coordination Polymers

  • Another study introduced semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for constructing metal coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibited unique structural diversity and potential for applications in materials science, highlighted by their chiral and achiral forms and properties like thermal and luminescence characteristics (Cheng et al., 2017).

Crystal Structure Analysis

  • The synthesis and crystal structure analysis of derivatives, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, have been studied. This research provided insights into the compound's crystal structure and indicated potential biological activities like fungicidal and plant growth regulation (Minga, 2005).

Corrosion Inhibitors

  • Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in industrial applications. Compounds synthesized for this purpose demonstrated high efficiency and potential for protective coating applications, with detailed studies on their adsorption behavior and theoretical analysis supporting experimental findings (Dohare et al., 2017).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the potential of these compounds in medical and pharmaceutical research. Some compounds exhibited significant activity, emphasizing the importance of structural modification for enhancing biological effects (Hafez et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” could be in these areas.

properties

IUPAC Name

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRLVHUEBJKLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742257
Record name Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

89270-11-1
Record name Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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